(2E)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enamide typically involves the condensation of a suitable amine with an appropriate acid derivative. One possible route is the reaction of 1-oxo-1,2,3,4-tetrahydroisoquinoline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the double bond or the carbonyl group can yield different reduced products.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features could be optimized to enhance biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enamide: Lacks the (2E) configuration.
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enamine: Contains an amine group instead of an amide.
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
The (2E) configuration of (2E)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enamide imparts unique stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more useful in specific applications.
Properties
IUPAC Name |
(E)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17(9-6-13-4-2-1-3-5-13)20-15-8-7-14-10-11-19-18(22)16(14)12-15/h1-9,12H,10-11H2,(H,19,22)(H,20,21)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOFYOAVGKIRDZ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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